(2R)-2-(Oxolan-2-yl)propanoic acid
Description
(2R)-2-(Oxolan-2-yl)propanoic acid is a chiral propanoic acid derivative featuring a tetrahydrofuran (oxolan) ring at the second carbon in the (R)-configuration. Its molecular formula is C₇H₁₂O₃, with a molecular weight of 144.17 g/mol. The compound is synthesized through stereoselective methods, such as chiral resolution using high-performance liquid chromatography (HPLC) starting from enantiomerically pure precursors like (R)-2-(4-nitrophenyl)propanoic acid . The oxolan ring contributes to its stereochemical rigidity, making it valuable in pharmaceutical synthesis and chiral building blocks.
Properties
IUPAC Name |
(2R)-2-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-3-2-4-10-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUJCMUQMZXIJQ-LWOQYNTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(Oxolan-2-yl)propanoic acid typically involves the use of starting materials such as oxolane and propanoic acid derivatives. One common method includes the reaction of oxolane with a suitable propanoic acid derivative under acidic or basic conditions to form the desired product. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Oxolan-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
(2R)-2-(Oxolan-2-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2R)-2-(Oxolan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table highlights structural analogs, emphasizing substituents, stereochemistry, and applications:
Stereochemical and Functional Group Influence
- Oxolan vs. Oxan Rings: Replacing the five-membered oxolan ring with a six-membered oxan (tetrahydropyran) alters ring strain and solubility. For example, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid (MW 173.21 g/mol) has higher hydrophobicity than the oxolan analog due to increased carbon content .
- Amino vs. Carboxy Groups: The addition of an amino group, as in (2R*)-2-Amino-3-[(2S)-oxolan-2-yl]propanoic acid, introduces basicity, enabling salt formation (e.g., hydrochloride salts) and expanding utility in peptide chemistry .
- Heterocyclic Substituents: Thiophene and isoindolinone substituents (e.g., 2-(thiophen-2-yl)propanoic acid) introduce π-π interactions and metal-binding capacity but may increase toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
